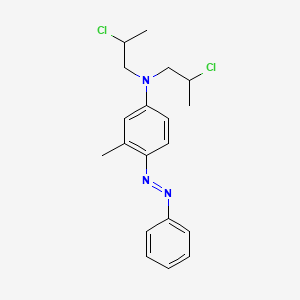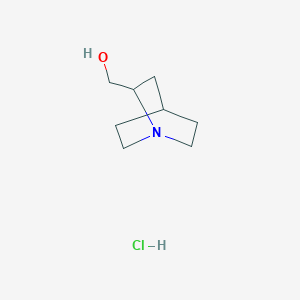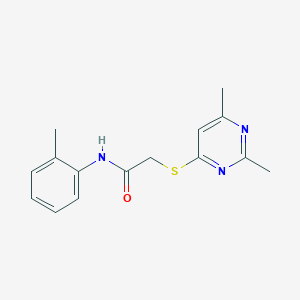
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide is a synthetic organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.
Thioether Formation: The pyrimidine derivative is then subjected to a thioether formation reaction, where a sulfur atom is introduced to form the pyrimidin-4-ylsulfanyl group.
Acetamide Formation: The final step involves the reaction of the thioether derivative with o-toluidine to form the acetamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Catalysts: Utilizing catalysts to enhance the efficiency of the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as:
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-m-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-p-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-phenyl-acetamide: Lacking the methyl group on the phenyl ring.
Eigenschaften
CAS-Nummer |
861139-17-5 |
|---|---|
Molekularformel |
C15H17N3OS |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-8-11(2)16-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
PRXHYUYDKGYOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


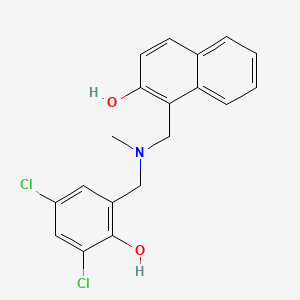

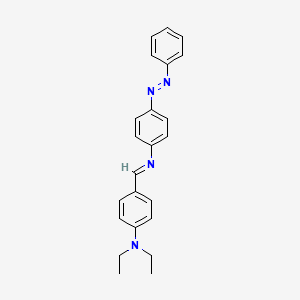
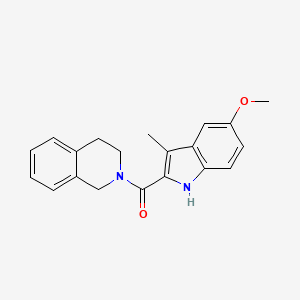
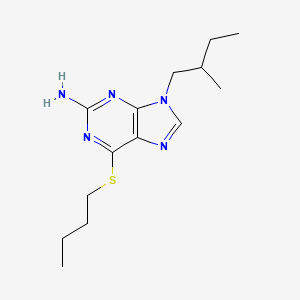
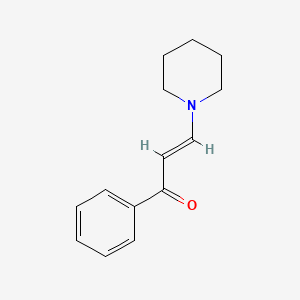
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
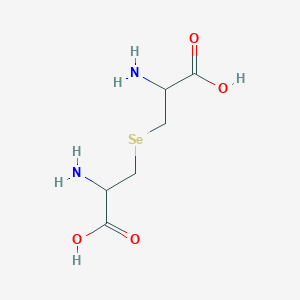
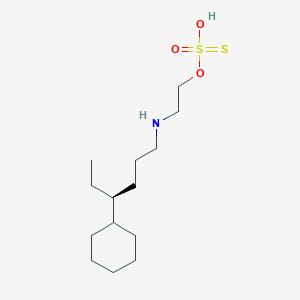
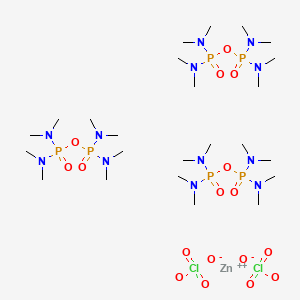
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
